ZnAF-1, 5-Iso

Description

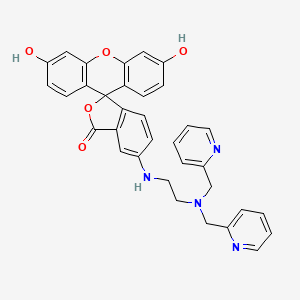

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H28N4O5 |

|---|---|

Molecular Weight |

572.6 g/mol |

IUPAC Name |

6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C34H28N4O5/c39-25-8-11-29-31(18-25)42-32-19-26(40)9-12-30(32)34(29)28-10-7-22(17-27(28)33(41)43-34)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39-40H,15-16,20-21H2 |

InChI Key |

FZYZMIUHUKRGSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)CC7=CC=CC=N7 |

Origin of Product |

United States |

Chemical Design and Structural Principles of Znaf 1, 5 Iso

Design Strategies for Enhanced Performance in ZnAF-1, 5-Iso Analogs (e.g., pKa shifts through fluorine substitution)Further development of this compound has focused on creating analogs with improved performance characteristics. One significant strategy involves modifying the fluorescein (B123965) core, such as through the introduction of fluorine atomsnih.gov. Fluorine substitution, particularly at positions ortho to the phenolic hydroxyl group on the fluorescein moiety, can effectively shift the pKa value of the sensornih.gov. For instance, the Zn2+ complexes of certain ZnAF analogs with fluorine substitution exhibit stable fluorescence around neutral and slightly acidic conditions because their pKa values are shifted to approximately 4.9, compared to the parent fluorescein's pKa of 6.2nih.gov. This pKa tuning is crucial for optimizing the sensor's performance across different pH environments, enhancing its utility in biological systems where pH can fluctuatenih.gov. Other modifications might aim to improve cell permeability, photostability, or selectivity against other metal ions.

Data Tables

Table 1: Spectroscopic Properties of this compound and Related Analogs

| Property | ZnAF-1 (Approximate) | ZnAF-1F (Approximate) | ZnAF-2F (Approximate) | Reference |

| Excitation Maxima (nm) | 490-495 | 490-495 | 490-495 | nih.govchemodex.com |

| Emission Maxima (nm) | 515-520 | 515-520 | 515-520 | nih.govchemodex.com |

| Quantum Yield (Free) | ~0.004 | ~0.004 | ~0.006 | nih.gov |

| Quantum Yield (Zn(II) bound) | ~0.26 (65-fold increase) | ~0.27 (67-fold increase) | ~0.35 (58-fold increase) | nih.gov |

Note: Specific values for this compound may vary depending on the exact derivative and experimental conditions. Values for ZnAF-1F and ZnAF-2F are provided for comparative context as described in research.

Table 2: Zinc(II) Binding Characteristics of ZnAF-1 and Analogs

| Property | ZnAF-1 (Approximate) | ZnAF-1F (Approximate) | ZnAF-2F (Approximate) | Reference |

| Binding Stoichiometry | 1:1 | 1:1 | 1:1 | nih.govmedchemexpress.commedchemexpress.com |

| Apparent Dissociation Constant (Kd) | Nanomolar range | Nanomolar range | Nanomolar range | nih.gov |

| Fluorescence Enhancement Factor | ~69-fold | ~69-fold | ~60-fold | nih.gov |

| pKa of Zn(II) Complex | ~6.2 | ~4.9 | ~4.9 | nih.gov |

Note: Values are approximate and based on reported studies. The pKa values are for the Zn(II) complexes, influencing their pH stability.

Compound List

this compound

Fluorescein

N,N-Bis(2-pyridylmethyl)ethylenediamine

Synthesis Methodologies for Znaf 1, 5 Iso and Its Derivatives

Synthetic Routes for Fluorescein-Based Chelators

The foundation of the ZnAF probes lies in the fluorescein (B123965) molecule, a well-established fluorophore known for its favorable excitation and emission wavelengths in the visible spectrum, which are advantageous for minimizing cellular autofluorescence and damage acs.orgacs.orgnih.govresearchgate.netdrugtargetreview.com. The synthesis of fluorescein-based chelators typically involves functionalizing the fluorescein core with a ligand capable of selectively binding Zn2+.

The N,N-Bis(2-pyridylmethyl)ethylenediamine (BPEA) moiety is a common and effective chelator used in the ZnAF series acs.orgacs.orgnih.govresearchgate.net. This chelator is attached to the fluorescein scaffold, often at the benzoic acid moiety, to create a conjugate that exhibits low basal fluorescence due to PeT quenching acs.orgacs.orgnih.govresearchgate.net. Modifications to the fluorescein core, such as the introduction of electron-withdrawing fluorine atoms at the ortho position of the phenolic hydroxyl group (as seen in ZnAF-1F and ZnAF-2F), can shift the pKa values, leading to more stable fluorescence under neutral and slightly acidic conditions acs.orgnih.govmdpi.com. While the specific "5-Iso" designation for ZnAF-1, 5-Iso is not explicitly detailed in the provided literature, it suggests a specific regioisomer of the fluorescein structure or the attachment point of the chelator, a common practice in probe development to fine-tune properties rsc.org.

Coupling Strategies for Incorporating the N,N-Bis(2-pyridylmethyl)ethylenediamine Moiety

The crucial step in constructing ZnAF probes involves the covalent coupling of the N,N-Bis(2-pyridylmethyl)ethylenediamine (BPEA) chelating unit to the fluorescein fluorophore. This coupling is typically achieved by attaching the BPEA moiety directly to the benzoic acid portion of the fluorescein structure acs.orgacs.orgnih.govresearchgate.net. The precise synthetic chemistry for this conjugation can vary, often involving amide bond formation or other suitable linker strategies to ensure the chelator is optimally positioned to interact with the fluorescein's electronic system for PeT quenching. For instance, related probes such as ZnABA utilize BPEA as a chelator, highlighting its versatility in conjugating with various fluorophore scaffolds rsc.orgresearchgate.net.

Synthetic Approaches for Cell-Permeable Derivatives (e.g., Diacetyl Derivatives like ZnAF-2F DA)

For effective application in living cells, fluorescent probes often require modifications to enhance their cell membrane permeability. Diacetyl derivatives, such as ZnAF-2F DA, are synthesized for this purpose acs.orgnih.govmdpi.comchemodex.comadipogen.com. This strategy involves masking polar functional groups, such as carboxylate or phenolic hydroxyl groups, with acetate (B1210297) esters. Once the probe enters the cell, intracellular esterase enzymes hydrolyze these ester groups, releasing the active, cell-impermeable fluorescent probe (e.g., ZnAF-2F) within the cellular environment acs.orgmdpi.comchemodex.comadipogen.com. This "pro-probe" approach ensures that the fluorescent indicator is retained intracellularly and can effectively report on intracellular Zn2+ concentrations. This method is a common strategy for developing fluorescent probes for live-cell imaging mpg.debiorxiv.org.

Purification and Characterization Techniques in Probe Synthesis

Following synthesis, rigorous purification and characterization are essential to ensure the integrity and performance of the fluorescent probes. Standard techniques employed for the ZnAF series and related compounds include:

Purification: High-Performance Liquid Chromatography (HPLC) is frequently used to achieve high purity levels for these complex organic molecules chemodex.comadipogen.com. Column chromatography is also a common method for initial separation and purification.

Characterization:

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ¹H-NMR) is vital for confirming the chemical structure and identity of the synthesized compounds adipogen.com. Mass Spectrometry (MS) and Infrared (IR) spectroscopy provide further structural information and molecular weight confirmation mdpi.com.

Photophysical Properties: Fluorescence spectroscopy is used to determine excitation and emission wavelengths (e.g., ZnAF-2F DA exhibits λex 492 nm; λem 515 nm in PBS) adipogen.combiomol.com, quantum yields, and fluorescence enhancement factors upon Zn2+ binding acs.orgjst.go.jp. UV-Vis spectroscopy is also employed to study absorption characteristics adipogen.comgoogle.comusm.edu.

Physicochemical Properties: Determination of pKa values is crucial for understanding the pH stability and optimal working range of the probes acs.orgnih.govmdpi.comgoogle.com.

Data Tables

Table 1: Key ZnAF Probes and Their Properties

| Probe Name | Fluorophore Core | Chelating Moiety | Cell Permeability | Derivative Type | Key Features |

| ZnAF-1 | Fluorescein | N,N-Bis(2-pyridylmethyl)ethylenediamine | No | Parent | Low basal fluorescence due to PeT quenching; fluorescence increases upon Zn2+ binding. acs.orgacs.orgnih.govresearchgate.netnordicbiosite.com |

| ZnAF-2 | Fluorescein | N,N-Bis(2-pyridylmethyl)ethylenediamine | No | Parent | Similar to ZnAF-1; likely an isomer. acs.orgacs.orgnih.govresearchgate.net |

| ZnAF-1F | Fluorinated Fluorescein | N,N-Bis(2-pyridylmethyl)ethylenediamine | No | Parent | Stable fluorescence under neutral/acidic conditions due to fluorine substitution. acs.orgnih.govmdpi.com |

| ZnAF-2F | Fluorinated Fluorescein | N,N-Bis(2-pyridylmethyl)ethylenediamine | No | Parent | Stable fluorescence under neutral/acidic conditions. acs.orgnih.govmdpi.com |

| ZnAF-1 DA | Fluorescein | N,N-Bis(2-pyridylmethyl)ethylenediamine | Yes | Diacetyl | Cell-permeable precursor, hydrolyzed intracellularly to ZnAF-1. biomol.com |

| ZnAF-2 DA | Fluorescein | N,N-Bis(2-pyridylmethyl)ethylenediamine | Yes | Diacetyl | Cell-permeable precursor, hydrolyzed intracellularly to ZnAF-2. biomol.com |

| ZnAF-2F DA | Fluorinated Fluorescein | N,N-Bis(2-pyridylmethyl)ethylenediamine | Yes | Diacetyl | Cell-permeable; hydrolyzed by esterases to ZnAF-2F. Used for intracellular Zn2+ measurement. acs.orgnih.govmdpi.comchemodex.comadipogen.com |

Spectroscopic and Photophysical Characterization of Znaf 1, 5 Iso in Zinc Ii Sensing

Fluorescence Response Mechanism: Photoinduced Electron Transfer (PET) Inhibition Upon Zinc(II) Binding

The fluorescence sensing mechanism of the ZnAF family of probes, including ZnAF-1, 5-Iso, is based on photoinduced electron transfer (PET). researchgate.netnih.gov In the absence of Zn²⁺, the fluorescence of the fluorescein (B123965) fluorophore is quenched. This quenching occurs because the nitrogen-rich N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit has a lone pair of electrons that can be transferred to the excited state of the fluorophore, a non-radiative de-excitation pathway. researchgate.netnih.gov

Upon binding of a Zn²⁺ ion, the chelator's lone pair of electrons becomes engaged in the coordination with the metal ion. This binding inhibits the photoinduced electron transfer process. As a result, the de-excitation of the fluorophore occurs through the radiative pathway of fluorescence emission, leading to a significant increase in the observed fluorescence intensity. researchgate.netnih.gov This "off-on" switching mechanism allows for the sensitive detection of Zn²⁺. researchgate.netnih.gov

Quantum Yield Characteristics in Zinc-Free and Zinc-Bound States

The efficiency of the PET quenching and its subsequent inhibition upon zinc binding is reflected in the fluorescence quantum yields (Φ) of this compound. In the zinc-free state, the PET process is highly efficient, resulting in a very low quantum yield and minimal fluorescence. researchgate.netnih.gov

When Zn²⁺ binds to the sensor, the PET process is suppressed, and the quantum yield increases dramatically. For instance, closely related compounds like ZnAF-1F and ZnAF-2F show an increase in fluorescence intensity of up to 69-fold and 60-fold, respectively, upon zinc binding. researchgate.netnih.gov While specific quantum yield values for this compound are not detailed in the provided search results, the data for the analogous ZnAF-1F are illustrative of the significant change upon zinc chelation. researchgate.netnih.gov

Table 1: Illustrative Quantum Yield Data for a Related ZnAF Compound (ZnAF-1F)

| State | Quantum Yield (Φ) |

|---|---|

| Zinc-Free (ZnAF-1F) | 0.004 |

Data based on the closely related compound ZnAF-1F under physiological conditions (pH 7.4). researchgate.net

Analysis of Excitation and Emission Spectral Shifts Upon Zinc(II) Chelation

The binding of Zn²⁺ to this compound results in distinct spectral characteristics. In its zinc-bound form, the sensor exhibits clear excitation and emission maxima in the visible range, which is a characteristic of its fluorescein core. researchgate.netcaltagmedsystems.co.uk This makes it suitable for standard fluorescence microscopy applications. researchgate.net

Upon saturation with Zn²⁺ in a phosphate-buffered saline (PBS) solution, this compound displays a specific spectral profile. While data for the unbound state is not available in the search results, the chelated form's properties are well-defined. caltagmedsystems.co.uk

Table 2: Spectral Properties of Zn²⁺-Bound this compound

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Maximum (λex) | 492 |

Data obtained in PBS solution. caltagmedsystems.co.uk

Dissociation Constant (Kd) Determination for Zinc(II) Affinity

The dissociation constant (Kd) is a measure of the binding affinity between the sensor and the Zn²⁺ ion. A lower Kd value indicates a higher affinity. ZnAF-1 demonstrates a high affinity for Zn²⁺, with a Kd in the nanomolar range, making it highly sensitive for detecting biological concentrations of zinc. nih.govnih.gov

The specific reported Kd value for ZnAF-1 is 0.78 nM. nih.gov This high affinity ensures that the probe can effectively bind to and report the presence of low levels of free zinc ions. nih.govnih.gov

Table 3: Dissociation Constant for ZnAF Probes

| Compound | Dissociation Constant (Kd) |

|---|---|

| ZnAF-1 | 0.78 nM (7.8 × 10⁻¹⁰ M) |

| ZnAF-2 | 2.7 nM |

Data for ZnAF-1 from reference nih.gov. Data for ZnAF-2 and ZnAF-1F are provided for comparison. nih.gov

Influence of pH on Fluorescence Properties and Zinc(II) Complex Stability

The fluorescence of the ZnAF-1/Zn²⁺ complex is sensitive to pH. researchgate.netnih.gov The stability and fluorescence intensity of the complex decrease in acidic conditions, specifically below pH 7.0. researchgate.netnih.gov This pH dependence is due to the protonation of the phenolic hydroxyl group on the fluorescein part of the molecule. researchgate.netnih.gov

The pKa of this phenolic hydroxyl group in the original ZnAF-1 is approximately 6.2. researchgate.netnih.gov When the pH drops below this value, the hydroxyl group becomes protonated, which leads to a reduction in the fluorescence of the complex. researchgate.netnih.gov This is an important consideration for applications in biological environments where pH can vary. In contrast, fluorinated derivatives like ZnAF-1F have their pKa values shifted to 4.9, which provides more stable fluorescence in slightly acidic conditions. researchgate.netnih.gov The complex formation itself is also influenced by pH; in acidic mediums, dissociation of the complex can occur as protons compete with the zinc ion for the binding sites. researchgate.net The stability of zinc complexes often increases with pH. nih.gov

Table 4: pH-Related Properties of ZnAF-1

| Parameter | Value | Effect |

|---|---|---|

| pKa (phenolic hydroxyl) | ~6.2 | Below this pH, protonation occurs, leading to decreased fluorescence of the Zn²⁺ complex. researchgate.netnih.gov |

Selectivity and Specificity Profiling of Znaf 1, 5 Iso for Biological Applications

Differentiation from Biologically Relevant Cations (e.g., Ca²⁺, Mg²⁺, Na⁺, K⁺)

The design of ZnAF-1, 5-Iso, and its related counterparts, centers on achieving high specificity for Zn²⁺ over other ubiquitous metal ions found in biological environments. ZnAF-1, a fluorescein-based sensor incorporating an N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit, exhibits a strong affinity for Zn²⁺, typically binding with a 1:1 stoichiometry nordicbiosite.commedchemexpress.commedchemexpress.com. Research on the ZnAF family, including ZnAF-1F and ZnAF-2F (modified versions of ZnAF-1), demonstrates a remarkable lack of fluorescence response in the presence of other common biological cations such as Ca²⁺ and Mg²⁺ nih.gov. These probes are designed such that their fluorescence is significantly enhanced only upon binding with Zn²⁺, while remaining largely insensitive to the presence of Ca²⁺ and Mg²⁺ at biologically relevant concentrations nih.gov. While specific comparative data for the "5-Iso" isomer against Na⁺ and K⁺ is not extensively detailed in the provided literature, the general principle of ZnAF probes is to exhibit minimal or no fluorescence response to these monovalent cations, thereby allowing for the selective detection of Zn²⁺ researchgate.netresearchgate.net.

Table 1: Selectivity of ZnAF-1 and Related Probes towards Biologically Relevant Cations

| Analyte | Fluorescence Response with ZnAF-1 / ZnAF-1F | Notes |

| Zn²⁺ | Strong fluorescence enhancement | High affinity, Kd in the nanomolar range; significant increase in fluorescence intensity nih.gov. |

| Ca²⁺ | No fluorescence observed | ZnAFs are designed not to fluoresce in the presence of Ca²⁺ nih.gov. |

| Mg²⁺ | No fluorescence observed | ZnAFs are designed not to fluoresce in the presence of Mg²⁺ nih.gov. |

| Na⁺ | Not explicitly detailed for this compound | General sensor design aims for selectivity; other Zn²⁺ sensors show no influence from Na⁺ researchgate.netresearchgate.net. |

| K⁺ | Not explicitly detailed for this compound | General sensor design aims for selectivity; other Zn²⁺ sensors show no influence from K⁺ researchgate.netresearchgate.net. |

Interference from Other Transition Metal Ions

While the primary focus is on differentiating Zn²⁺ from alkali and alkaline earth metals, interference from other transition metal ions and endogenous biomolecules is a critical consideration for biological applications. Studies on ZnAF-1 and ZnAF-2F have revealed that while they are selective for Zn²⁺, their fluorescence can be significantly affected by low molecular weight zinc(II) ligands (LMWLs) nih.gov. Compounds such as acetate (B1210297), phosphate, citrate, glycine, glutamic acid, histidine, adenosine (B11128) triphosphate (ATP), and glutathione (B108866) (GSH) can lead to strong fluorescence quenching of the Zn²⁺-bound probes nih.gov. This quenching is attributed to the formation of ternary complexes, where the LMWL binds to the Zn²⁺-ZnAF complex, or direct competition for Zn²⁺ between the ZnAF probe and the LMWL nih.gov. This suggests that the measured fluorescence signal might not solely represent free Zn²⁺ but could also be influenced by the cellular concentration of these competing ligands, potentially leading to misinterpretations of Zn²⁺ concentrations and fluxes nih.gov.

The direct interference from other transition metal ions (e.g., Cu²⁺, Fe²⁺, Ni²⁺, Co²⁺) on this compound is less explicitly detailed in the provided snippets. However, the design principles of fluorescent sensors aim to minimize such interferences. For instance, other developed Zn²⁺ sensors have demonstrated no influence from a range of transition metal ions, including Mn²⁺, Co²⁺, Ni²⁺, Cd²⁺, Hg²⁺, Al³⁺, and Ag⁺ researchgate.net. This indicates that achieving selectivity against a broad spectrum of metal ions is a key objective in sensor development.

Table 2: Interference of Low Molecular Weight Ligands (LMWLs) on ZnAF-1/ZnAF-2F Fluorescence

| Interfering Ligand | Effect on ZnAF-1/ZnAF-2F Fluorescence (in presence of Zn²⁺) | Proposed Mechanism |

| Acetate | Strong fluorescence quenching | Ternary complex formation / Competition for Zn²⁺ nih.gov |

| Phosphate | Strong fluorescence quenching | Ternary complex formation / Competition for Zn²⁺ nih.gov |

| Citrate | Strong fluorescence quenching | Ternary complex formation / Competition for Zn²⁺ nih.gov |

| Glycine | Strong fluorescence quenching | Ternary complex formation / Competition for Zn²⁺ nih.gov |

| Glutamic acid | Strong fluorescence quenching | Ternary complex formation / Competition for Zn²⁺ nih.gov |

| Histidine | Strong fluorescence quenching | Ternary complex formation / Competition for Zn²⁺ nih.gov |

| ATP | Strong fluorescence quenching | Ternary complex formation / Competition for Zn²⁺ nih.gov |

| GSH | Strong fluorescence quenching | Ternary complex formation / Competition for Zn²⁺ nih.gov |

Mechanistic Investigations of Znaf 1, 5 Iso Functionality

Molecular Interactions in Zinc(II) Chelation

The zinc-binding functionality of ZnAF-1, 5-Iso is conferred by its chelating moiety, N,N-bis(2-pyridylmethyl)ethylenediamine. This ligand provides a specific coordination environment for the Zn(II) ion. Upon binding, the Zn(II) ion is typically coordinated by the nitrogen atoms of the two pyridine (B92270) rings and the two amino groups of the ethylenediamine (B42938) backbone. This coordination geometry satisfies the electronic requirements of the zinc ion, leading to the formation of a stable complex.

In the absence of a specific crystal structure for the Zn(II)-ZnAF-1, 5-Iso complex, the coordination can be inferred from related structures. For instance, the crystal structure of a zinc complex with a similar N,N'-bis(2-pyridylmethyl)-ethylenediamine ligand reveals a distorted octahedral geometry around the Zn(II) center. In such complexes, the Zn-N bond distances are crucial in determining the stability of the complex. The interaction between the zinc ion and the nitrogen lone pairs of the chelator is a dative covalent bond, where the nitrogen atoms act as Lewis bases donating electron density to the Lewis acidic Zn(II) ion.

The high affinity of this compound for Zn(II) is reflected in its low dissociation constant. The apparent dissociation constant (Kd) for ZnAF-1 has been reported to be approximately 0.78 nM, indicating a very strong binding interaction. This high affinity is a result of the chelate effect, where the multidentate nature of the ligand leads to a more stable complex than would be formed by individual monodentate ligands.

Theoretical and Computational Studies of Binding Mechanisms

The fluorescence switching mechanism of this compound is governed by a process known as Photoinduced Electron Transfer (PET). In the absence of Zn(II), the fluorescence of the fluorescein (B123965) core is quenched. This quenching occurs because, upon excitation of the fluorescein fluorophore, an electron is transferred from the electron-rich tertiary amine of the N,N-bis(2-pyridylmethyl)ethylenediamine chelator to the excited state of the fluorophore. This non-radiative decay pathway effectively prevents the emission of a photon, resulting in a low fluorescence quantum yield, which for ZnAF-1 is reported to be 0.02.

Theoretical and computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have been instrumental in elucidating this mechanism. These studies show that in the free ligand, the Highest Occupied Molecular Orbital (HOMO) is localized on the chelating moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is located on the fluorescein fluorophore. The energy difference between these orbitals is such that electron transfer from the HOMO to the LUMO is favorable upon photoexcitation, leading to fluorescence quenching.

Upon chelation of Zn(II), the nitrogen lone pairs of the chelator are engaged in bonding with the metal ion. This interaction significantly lowers the energy of the HOMO. As a result, the energy gap between the HOMO and the LUMO increases, making the photoinduced electron transfer process energetically unfavorable. Consequently, the radiative decay pathway (fluorescence) from the excited state of the fluorescein becomes dominant, leading to a significant enhancement of the fluorescence intensity. For ZnAF-1, a 17-fold increase in fluorescence has been observed upon zinc binding.

| Parameter | This compound (Free) | Zn(II)-ZnAF-1, 5-Iso Complex | Reference |

|---|---|---|---|

| HOMO Localization | Chelator (N,N-bis(2-pyridylmethyl)ethylenediamine) | Fluorophore (Fluorescein) | |

| LUMO Localization | Fluorophore (Fluorescein) | Fluorophore (Fluorescein) | |

| Energy Gap (HOMO-LUMO) | Relatively Small | Significantly Larger | |

| Primary De-excitation Pathway | Photoinduced Electron Transfer (PET) | Fluorescence |

Dynamic Changes in Probe Conformation Upon Metal Binding

The binding of Zn(II) to this compound induces a significant conformational change in the molecule. In the unbound state, the N,N-bis(2-pyridylmethyl)ethylenediamine chelator is flexible and can adopt a conformation that brings the tertiary amine in close proximity to the fluorescein fluorophore, facilitating the PET process.

Upon the introduction of Zn(II), the chelator undergoes a conformational reorganization to form the coordination complex. This binding event results in a more rigid structure where the chelator is "locked" into a specific conformation. This rigidification prevents the close approach of the tertiary amine to the fluorophore that is necessary for efficient PET. The chelation essentially creates a spatial and electronic barrier to the electron transfer process.

While a detailed crystallographic analysis of the conformational changes specific to this compound is not available, studies on similar chelating agents show that the coordination of a metal ion leads to a well-defined geometry with specific bond angles and dihedral angles. This structural rearrangement is the physical basis for the inhibition of PET and the subsequent "turn-on" of fluorescence.

Kinetic Analysis of Zinc(II) Association and Dissociation

The kinetics of the interaction between this compound and Zn(II) are crucial for its application in monitoring dynamic changes in zinc concentration. The association and dissociation of the zinc ion determine the response time of the probe. Stopped-flow kinetic studies on related fluorescent zinc sensors have been performed to determine these rate constants.

The association of Zn(II) with the chelator is typically a rapid, second-order process. The rate of this process is dependent on the concentrations of both the probe and the zinc ion. The association rate constant (kon) is a measure of how quickly the complex forms. For similar fluorescent zinc probes, kon values are often in the range of 108 to 109 M-1s-1, approaching the diffusion-controlled limit.

The dissociation of Zn(II) from the complex is a first-order process, and its rate is described by the dissociation rate constant (koff). The stability of the complex is inversely related to the value of koff. The dissociation constant (Kd) is the ratio of the dissociation rate constant to the association rate constant (Kd = koff / kon). Given the very low Kd of ZnAF-1 (0.78 nM), it can be inferred that the dissociation rate is significantly slower than the association rate, indicative of a stable complex.

| Kinetic Parameter | Description | Typical Value Range for Similar Probes | Reference |

|---|---|---|---|

| Association Rate Constant (kon) | Rate of formation of the Zn(II)-probe complex. | 108 - 109 M-1s-1 | |

| Dissociation Rate Constant (koff) | Rate of breakdown of the Zn(II)-probe complex. | Inversely related to complex stability. | |

| Dissociation Constant (Kd) for ZnAF-1 | Equilibrium constant for dissociation (koff/kon). | 0.78 nM |

Advanced Biological Imaging and Research Applications of Znaf 1, 5 Iso

Intracellular Zinc(II) Imaging in Cultured Cell Systems

ZnAF probes, particularly their cell-permeable diacetylated derivatives like ZnAF-1 DA or ZnAF-2F DA, are designed to efficiently enter living cells. Once inside the cell, intracellular esterase enzymes hydrolyze these derivatives, releasing the active Zn²⁺-sensing fluorophore, which is then retained within the cell for imaging chemodex.comresearchgate.netnih.gov. This mechanism allows for the direct measurement of intracellular Zn²⁺ concentrations in various cultured cell systems. The probes exhibit high affinity for Zn²⁺, with apparent dissociation constants (K<0xE1><0xB5><0xA2>) often in the nanomolar range, ensuring sufficient sensitivity to detect physiological fluctuations in cellular Zn²⁺ levels researchgate.netnih.gov. For instance, ZnAF-1F and ZnAF-2F have been successfully employed to monitor intracellular Zn²⁺ changes, demonstrating significant fluorescence enhancements upon Zn²⁺ binding researchgate.netnih.gov.

Application in Ex Vivo Tissue Models (e.g., Hippocampal Slices)

The utility of ZnAF probes extends to ex vivo tissue models, such as hippocampal slices, which are crucial for studying neural function and disease. ZnAF-2 DA, for example, has been used to visualize Zn²⁺ dynamics in hippocampal slices, particularly in mossy fiber terminals researchgate.netniph.go.jp. Studies have employed tetanic stimulation to induce Zn²⁺ release from these terminals, observing rapid reuptake of the ion, highlighting the dynamic regulation of zinc in neuronal networks niph.go.jp. Organotypic hippocampal slice cultures (OHSCs) are valuable ex vivo models that preserve the intricate cytoarchitecture and microenvironment of brain tissue, making them ideal for investigating the roles of Zn²⁺ in synaptic plasticity and neuronal signaling researchgate.net.

Integration with Advanced Microscopy Techniques (e.g., Two-Photon Microscopy)

The photophysical properties of ZnAF probes make them highly compatible with advanced microscopy techniques, including two-photon (TP) microscopy. TP microscopy offers significant advantages for deep-tissue imaging, utilizing infrared light to minimize photodamage and autofluorescence, thereby achieving high spatial resolution and enabling imaging at greater depths researchgate.netthermofisher.com. Probes like Zinbo-5, a benzoxazole-based ratiometric zinc sensor, and ZnAF-R2 have been demonstrated to be well-suited for TP excitation microscopy, allowing for precise ratio imaging of intracellular zinc concentrations within single cells researchgate.netnih.gov. This integration provides researchers with enhanced capabilities to study Zn²⁺ dynamics in complex biological environments.

Spatiotemporal Resolution of Zinc(II) Dynamics in Cellular Processes

The ZnAF family of probes is engineered to provide high spatiotemporal resolution, enabling the tracking of Zn²⁺ flux and distribution in real-time within living cells and tissues nih.gov. The probes exhibit significant fluorescence enhancement upon Zn²⁺ binding, with fold changes reaching up to 69-fold for ZnAF-1F researchgate.netnih.gov. Furthermore, the development of ZnAF probes with varying affinities, such as ZnAF-2M (K<0xE1><0xB5><0xA2> = 38 nM) and ZnAF-3 (K<0xE1><0xB5><0xA2> = 0.79 µM), allows researchers to accurately trace intracellular Zn²⁺ dynamics across different concentration ranges niph.go.jp. This ability to combine probes with distinct affinities offers a more comprehensive understanding of the complex spatio-temporal patterns of zinc signaling.

Unraveling Physiological and Pathophysiological Roles of Zinc(II) Using ZnAF-1, 5-Iso

Zinc is an essential trace element vital for a multitude of cellular functions, including neurotransmission, gene expression, and enzyme regulation mdpi.com. Dysregulation of zinc homeostasis is implicated in various diseases, such as Alzheimer's disease and diabetes rsc.orgcambridge.org. ZnAF probes are instrumental in deciphering the intricate relationship between intracellular zinc levels and these pathological conditions cambridge.org. For instance, their application in hippocampal slices helps elucidate the role of zinc in synaptic plasticity and neurotransmission, where Zn²⁺ released from synaptic vesicles can modulate NMDA receptor activity, thereby influencing synaptic integration and plasticity niph.go.jpnih.gov. By enabling the visualization of zinc's dynamic behavior, ZnAF probes contribute significantly to understanding its broad physiological and pathophysiological roles.

Compound List:

ZnAF-1

ZnAF-1 DA

ZnAF-1F

ZnAF-2

ZnAF-2 DA

ZnAF-2F

ZnAF-2F DA

ZnAF-2M

ZnAF-3

ZnAF-R2

Zinbo-5

Zinpyr-1

Zinquin ethyl ester

TSQ

Comparative Assessment of Znaf 1, 5 Iso with Contemporary Zinc Fluorescent Probes

Comparison with Zinquin Derivatives

Zinquin ethyl ester, a derivative of Zinquin, is a cell-permeable fluorescent probe known for its ability to detect cytosolic zinc ions. It typically utilizes UV excitation (wavelengths below 380 nm) and emits blue fluorescence in the range of 451-495 nm upon binding to Zn(II) medchemexpress.com. Zinquin derivatives are also noted for their lipophilic nature and their tendency to bind to zinc proteins, forming ternary complexes medchemexpress.comgoogle.com.

In contrast, ZnAF-1, a representative of the ZnAF family, employs a fluorescein (B123965) fluorophore, enabling excitation in the visible light spectrum (around 492 nm) and emitting in the green region (around 515 nm) nordicbiosite.comadipogen.commedchemexpress.com. This use of visible light offers a significant advantage over UV-excitable probes like Zinquin ethyl ester, as it minimizes cellular damage and reduces interference from cellular autofluorescence, which is more pronounced under UV illumination nih.govresearchgate.net. While ZnAF-1 exhibits good sensitivity with nanomolar dissociation constants (Kd) for Zn(II), its fluorescence intensity is notably pH-dependent, decreasing below pH 7.0 due to the protonation of its phenolic hydroxyl group (pKa 6.2) nih.govresearchgate.netmdpi.com. This pH sensitivity can be a limitation in acidic cellular environments.

Evaluation Against Zinpyr and Zinbo-5 Family Probes

Comparison with Zinpyr-1:

Zinpyr-1, another fluorescein-based probe, is characterized by its high affinity for Zn(II), with reported Kd values in the sub-nanomolar range (e.g., 0.7 nM or <1 nM) mdpi.comnih.govnih.gov. It is also noted for its brightness, with a high quantum yield (~0.9) when bound to zinc nih.gov. Zinpyr-1 utilizes visible light excitation (around 492-500 nm) and emits in the green spectrum nih.govnih.gov. A key consideration for Zinpyr-1, and by extension for ZnAF-1 due to structural similarities in their chelating units (N,N-bis(2-pyridylmethyl)ethylenediamine), is their susceptibility to interference from intracellular low molecular weight ligands (LMWLs). The formation of ternary complexes between the probe, Zn(II), and LMWLs can lead to fluorescence quenching, potentially misrepresenting the true free Zn(II) concentration nih.govnih.gov. While ZnAF-1 exhibits a significant fluorescence enhancement upon Zn(II) binding (e.g., 17-fold mdpi.com), Zinpyr-1 is generally considered brighter with a higher quantum yield in its zinc-bound state.

Comparison with Zinbo-5:

Zinbo-5 represents a different class of zinc sensors, utilizing a benzoxazole (B165842) fluorophore rather than fluorescein. A significant advantage of Zinbo-5 is its ratiometric nature, allowing for Zn(II) concentration measurements that are independent of probe concentration and environmental factors like photobleaching, by monitoring the ratio of fluorescence at two different wavelengths researchgate.netnih.gov. ZnAF-1, on the other hand, is a single-wavelength probe. Zinbo-5 also demonstrates suitability for two-photon microscopy, a technique that offers deeper tissue penetration and improved spatial resolution, capabilities not typically highlighted for ZnAF-1 researchgate.netnih.gov. Both probes exhibit nanomolar affinity for Zn(II), but Zinbo-5's ratiometric design and suitability for advanced microscopy techniques offer distinct advantages in certain research contexts.

Benchmarking Against Other Fluorescein-Based Zinc Sensors (e.g., ZnAF-1F, ZnAF-2F)

The ZnAF family itself has seen advancements, with probes like ZnAF-1F and ZnAF-2F offering improvements over the parent ZnAF-1. These fluorinated derivatives retain the fluorescein fluorophore and the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit but incorporate fluorine atoms at the ortho position of the phenolic hydroxyl group. This structural modification significantly enhances their performance, particularly in terms of pH stability nih.govresearchgate.netmdpi.com.

While ZnAF-1's fluorescence intensity decreases below pH 7.0, ZnAF-1F and ZnAF-2F exhibit stable fluorescence across a broader pH range, including neutral and slightly acidic conditions (with a shifted pKa of 4.9) nih.govresearchgate.netmdpi.com. This makes them more robust for imaging in cellular compartments with varying pH levels. Furthermore, ZnAF-1F and ZnAF-2F demonstrate considerably higher fluorescence enhancements upon Zn(II) binding (up to 69-fold and 60-fold, respectively) compared to ZnAF-1 (approximately 17-fold) nih.govresearchgate.netmdpi.com. Although their ground-state quantum yields are lower than that of ZnAF-1, this greater fluorescence enhancement results in improved signal-to-noise ratios, making them more sensitive for detecting subtle changes in intracellular zinc.

Advantages and Limitations in Specific Research Contexts

Advantages of the ZnAF Family:

Visible Light Excitation: The use of fluorescein as a fluorophore allows for excitation with visible light, which is less damaging to cells and less prone to autofluorescence compared to UV excitation required by probes like Zinquin ethyl ester nih.govresearchgate.net.

High Sensitivity: ZnAF probes generally possess high affinity for Zn(II) with Kd values in the nanomolar range, enabling the detection of physiologically relevant free zinc concentrations nih.govresearchgate.net.

Enhanced pH Stability (ZnAF-1F/ZnAF-2F): The fluorinated derivatives offer superior performance in environments with fluctuating pH, a critical advantage for studies in various cellular compartments or under conditions of acidosis nih.govresearchgate.netmdpi.com.

High Fluorescence Enhancement (ZnAF-1F/ZnAF-2F): The substantial increase in fluorescence upon Zn(II) binding provides a strong signal, improving the detection limit and clarity of imaging nih.govresearchgate.net.

Limitations of the ZnAF Family:

pH Sensitivity (ZnAF-1): The original ZnAF-1 probe's performance is compromised in environments with pH below 7.0, limiting its application in certain cellular contexts nih.govresearchgate.netmdpi.com.

Interference from LMWLs: Similar to other probes with similar chelating units, ZnAFs may form ternary complexes with intracellular low molecular weight ligands, potentially leading to fluorescence quenching and inaccurate measurements of free zinc nih.govnih.gov.

Single-Wavelength Detection (ZnAF-1): Unlike ratiometric probes such as Zinbo-5, ZnAF-1 does not inherently provide an internal calibration, making its measurements potentially more susceptible to variations in probe loading or photobleaching.

Compound List

ZnAF-1, 5-Iso

ZnAF-1

ZnAF-1 DA

ZnAF-1F

ZnAF-2F

Zinpyr-1

Zinpyr-2

Zinbo-5

Zinquin

Zinquin ethyl ester

TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline)

FluoZin-3

QZ1

QZ2

ZIGIR

Data Table: Comparative Properties of Zinc Fluorescent Probes

| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Kd for Zn(II) | Quantum Yield (Zn-bound) | pH Stability (at pH 7.4) | Ratiometric | Key Features / Notes |

| ZnAF-1 | Fluorescein | ~492 nordicbiosite.comadipogen.com | ~515 nordicbiosite.comadipogen.com | Nanomolar range nih.govresearchgate.net | ~0.02 mdpi.com | Sensitive below pH 7.0 nih.govresearchgate.netmdpi.com | No | Visible light excitation; 17-fold fluorescence enhancement mdpi.com. Susceptible to LMWL interference nih.gov. |

| ZnAF-1F | Fluorescein | Not specified | Not specified | Nanomolar range nih.govresearchgate.net | ~0.004 nih.govresearchgate.net | Stable (pKa 4.9) nih.govresearchgate.netmdpi.com | No | Higher fluorescence enhancement (69-fold) nih.govresearchgate.net. Improved pH stability over ZnAF-1. |

| ZnAF-2F | Fluorescein | Not specified | Not specified | Nanomolar range nih.govresearchgate.net | ~0.006 nih.govresearchgate.net | Stable (pKa 4.9) nih.govresearchgate.netmdpi.com | No | Higher fluorescence enhancement (60-fold) nih.govresearchgate.net. Improved pH stability over ZnAF-1. |

| Zinpyr-1 | Fluorescein | ~492-500 nih.govnih.gov | ~527 nih.gov, ~500 nih.gov | <1 nM mdpi.comnih.govnih.gov | ~0.9 nih.gov, 0.87 mdpi.com | Not specified | No | High affinity, bright, cell permeable nih.gov. Susceptible to LMWL interference nih.govnih.gov. |

| Zinbo-5 | Benzoxazole | Not specified | Not specified | Nanomolar range researchgate.netnih.gov | ~0.1 researchgate.netnih.gov | Not specified | Yes | Ratiometric probe, suitable for two-photon microscopy researchgate.netnih.gov. |

| Zinquin ethyl ester | Fluorescein deriv | <380 (UV) medchemexpress.com | 451-495 (Blue) medchemexpress.com | Not specified | Not specified | Not specified | No | UV excitation, cell permeable, lipophilic. Binds zinc proteins medchemexpress.comgoogle.com. |

Future Research Directions and Innovative Methodological Advancements for Znaf 1, 5 Iso

Development of Novel ZnAF-1, 5-Iso Analogs with Enhanced Properties

A significant thrust in the evolution of fluorescent probes is the development of analogs with superior spectral properties, moving beyond the traditional visible spectrum to minimize cellular autofluorescence and enhance tissue penetration.

Near-Infrared (NIR) Emission and Red-Shifted Excitation:

The development of this compound analogs with near-infrared (NIR) emission (typically >650 nm) is a primary goal. NIR probes offer distinct advantages for in vivo imaging, including reduced light scattering and deeper tissue penetration. Achieving this involves modifying the core fluorophore structure. Strategies include extending the π-conjugated system of the fluorescein (B123965) scaffold or replacing it with NIR-emitting dyes like cyanine (B1664457) or rhodamine derivatives. The challenge lies in retaining the high selectivity and affinity for zinc while altering the electronic properties of the fluorophore.

Red-shifted excitation wavelengths are equally important as they minimize phototoxicity and background fluorescence from endogenous molecules like flavins and NADH. Chemical modifications to the this compound structure, such as the introduction of electron-donating or -withdrawing groups, can be systematically explored to tune the absorption and emission spectra. The table below outlines potential strategies and their expected outcomes for developing advanced this compound analogs.

| Modification Strategy | Target Property | Rationale | Potential Fluorophore Scaffolds |

| Extended π-conjugation | Red-shifted excitation/emission | Lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). | Benzo-fused fluoresceins, Silicon-substituted rhodamines |

| Introduction of electron-donating groups | Increased fluorescence quantum yield | Enhances the electron density of the fluorophore, leading to more efficient light emission. | Amino or alkoxy substitutions on the xanthene ring. |

| Incorporation of rigid linkers | Reduced non-radiative decay | Minimizes molecular vibrations that can dissipate energy as heat instead of light. | Cyclized or sterically hindered linkers between the fluorophore and the zinc chelator. |

| Replacement of fluorescein scaffold | Near-infrared emission | Utilizes fluorophores with inherently longer emission wavelengths. | Tricarbocyanine dyes, BODIPY derivatives. |

Strategies for Targeted Subcellular Localization

To dissect the roles of zinc in specific cellular compartments, precise targeting of this compound is crucial. This can be achieved by conjugating the probe to molecules that direct it to specific organelles.

Targeting Moieties:

Mitochondria: Lipophilic cations, such as the triphenylphosphonium (TPP) group, can be attached to this compound. The positive charge of the TPP moiety facilitates accumulation within the negatively charged mitochondrial matrix.

Endoplasmic Reticulum (ER): Sulfonamide-based moieties, like benzenesulfonamide, have shown promise in targeting probes to the ER.

Lysosomes: Morpholine and other basic amine groups can be incorporated into the this compound structure. These groups become protonated in the acidic environment of the lysosome, leading to trapping and accumulation.

Nucleus: Nuclear localization signals (NLS), which are short peptide sequences rich in basic amino acids, can be conjugated to this compound to facilitate its transport into the nucleus.

The following table summarizes targeting strategies for directing this compound to various subcellular locations.

| Target Organelle | Targeting Moiety | Mechanism of Accumulation |

| Mitochondria | Triphenylphosphonium (TPP) | Electrophoretic accumulation driven by the mitochondrial membrane potential. |

| Endoplasmic Reticulum | Sulfonamides (e.g., benzenesulfonamide) | Specific interactions with ER components. |

| Lysosome | Morpholine, basic amines | Protonation and trapping in the acidic environment. |

| Nucleus | Nuclear Localization Signal (NLS) peptide | Active transport through the nuclear pore complex. |

Integration with Optogenetic and Chemogenetic Tools for Zinc Modulation

The combination of zinc imaging with tools that allow for the precise control of cellular zinc levels would provide unprecedented insights into zinc signaling dynamics.

Optogenetics and Chemogenetics:

Optogenetic tools, such as light-sensitive ion channels or transporters, could be engineered to modulate zinc influx or efflux upon illumination with specific wavelengths of light. By co-expressing these tools with this compound, researchers could trigger changes in zinc concentration and simultaneously visualize the spatiotemporal dynamics of these changes. For instance, a light-activated zinc channel could be used to induce a localized zinc transient, which could then be imaged with a targeted this compound probe.

Similarly, chemogenetic approaches, which use engineered proteins that are activated by specific small molecules, could be employed to control the expression or activity of zinc transporters or metallothioneins (zinc-binding proteins). The integration of these tools with this compound would allow for the controlled perturbation of zinc homeostasis and the subsequent monitoring of cellular responses.

High-Throughput Screening Applications

The development of robust and sensitive zinc sensors like this compound opens up possibilities for high-throughput screening (HTS) assays to identify modulators of zinc homeostasis. These assays could be used to screen large libraries of small molecules for compounds that either increase or decrease intracellular zinc levels. Such screens could be valuable for identifying potential therapeutic agents for diseases associated with zinc dysregulation.

A typical HTS assay would involve plating cells in multi-well plates, loading them with a cell-permeant version of this compound (e.g., an acetoxymethyl ester derivative), and then adding the library compounds. Changes in fluorescence intensity would be measured using an automated plate reader, allowing for the rapid identification of "hits" that alter cellular zinc concentrations.

Methodological Innovations in Quantitative Zinc(II) Measurements with this compound

To move beyond qualitative imaging and obtain precise measurements of zinc concentrations, advanced microscopy techniques and analytical methods are required.

Quantitative Imaging Techniques:

Ratiometric Imaging: For this compound analogs that exhibit a spectral shift upon zinc binding, ratiometric imaging can be employed. This involves measuring the fluorescence intensity at two different wavelengths (e.g., the peak emission of the zinc-free and zinc-bound forms) and calculating the ratio of these intensities. This method is less susceptible to variations in probe concentration, excitation intensity, and cell path length, leading to more accurate quantitative measurements.

Fluorescence Lifetime Imaging (FLIM): The fluorescence lifetime of a probe can also be sensitive to its local environment and binding state. FLIM measures the time a fluorophore spends in the excited state before returning to the ground state. Changes in fluorescence lifetime upon zinc binding can be used to quantify zinc concentrations, offering an alternative to intensity-based measurements that can be affected by photobleaching and other artifacts.

By combining these advanced methodologies with the next generation of this compound probes, researchers will be better equipped to unravel the complex and dynamic roles of zinc in living systems.

Q & A

Basic Research Questions

Q. What are the standard protocols for using ZnAF-1, 5-Iso in detecting Zn²⁺ in biological samples?

- Methodological Answer : Prepare this compound in phosphate-buffered saline (PBS) at pH 7.5, as fluorescence intensity is pH-sensitive and decreases below pH 7.0 due to phenol hydroxyl group protonation . Use excitation/emission wavelengths of 492 nm and 514 nm, respectively, with >95% purity to ensure minimal interference from impurities . Pre-incubate samples with metal chelators (e.g., EDTA) to remove background Zn²⁺ before adding the probe. Calibrate using a Zn²⁺ standard curve (0.1–100 nM) to quantify intracellular Zn²⁺ levels .

Q. How does this compound differentiate Zn²⁺ from competing ions like Cd²⁺ in complex matrices?

- Methodological Answer : this compound’s ethylenediaminofluoresceinyl structure includes N,N-bis(2-pyridylmethyl)ethylenediamine chelators, which exhibit higher selectivity for Zn²⁺ (Kd ~2.7 nM) over Cd²⁺. To confirm specificity, perform competitive binding assays with Cd²⁺ spiked into Zn²⁺-saturated solutions. Fluorescence quenching by Cd²⁺ in ZnAF-1 is <20% compared to ZnAF-2 (51% reduction), making it preferable for Cd²⁺-rich environments .

Advanced Research Questions

Q. What methodological approaches resolve contradictory fluorescence data obtained with this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from protonation effects at pH <7.0. To address this:

- Buffer Optimization : Use HEPES (pH 7.4–7.8) instead of PBS for better pH stability in live-cell imaging .

- Control Experiments : Include pH-insensitive probes (e.g., Zinpyr-1) as internal controls to isolate pH effects from true Zn²⁺ signals .

- Data Normalization : Express fluorescence ratios (F/F₀) relative to baseline (F₀) at pH 7.5 to account for pH-driven intensity changes .

Q. How can researchers optimize this compound for real-time Zn²⁺ imaging in live cells while minimizing photobleaching?

- Methodological Answer :

- Exposure Parameters : Use low-intensity illumination (e.g., 5% LED power) and rapid acquisition (≥10 fps) to reduce photobleaching .

- Probe Concentration : Titrate this compound to 1–5 µM; higher concentrations increase background noise without improving signal .

- Antioxidant Additives : Include 1 mM Trolox or 5 mM ascorbate in imaging buffers to mitigate reactive oxygen species (ROS)-induced probe degradation .

Q. What statistical frameworks are appropriate for analyzing time-dependent fluorescence intensity variations in this compound experiments?

- Methodological Answer :

- Kinetic Modeling : Fit fluorescence trajectories to a pseudo-first-order binding equation: F(t) = F₀ + (F_max – F₀)(1 – e^(-k_obs t)), where k_obs reflects Zn²⁺ association rates .

- ANOVA for Repeated Measures : Compare intensity changes across time points (e.g., pre/post-stimulation) with Tukey’s post-hoc test to control for family-wise error rates .

- Outlier Detection : Apply Grubbs’ test to exclude data points deviating >2σ from the mean, particularly in noisy cellular environments .

Data Contradiction & Validation

Q. How should researchers validate this compound data when conflicting results arise from competing probes (e.g., Zinpyr-1 vs. ZnAF-1)?

- Methodological Answer :

- Cross-Validation : Co-stain samples with ZnAF-1 and a structurally distinct probe (e.g., Zinpyr-1). A Pearson’s correlation coefficient >0.7 confirms method consistency .

- ICP-MS Correlation : Digest probe-loaded cells and quantify total Zn²⁺ via inductively coupled plasma mass spectrometry (ICP-MS). Linear regression (R² ≥0.85) validates fluorescence data accuracy .

- Knockout Controls : Use Zn²⁺-depleted media or ZnT transporter inhibitors (e.g., TPEN) to establish baseline signals .

Experimental Design & Reporting

Q. What criteria should guide the selection of this compound for grant proposals or peer-reviewed studies?

- Methodological Answer : Evaluate using the FINER framework :

- Feasible : Ensure access to fluorescence microscopy/spectrofluorometers (λex/em 492/514 nm) .

- Novel : Highlight ZnAF-1’s lower Cd²⁺ interference vs. ZnAF-2 in applications involving cadmium-rich environments (e.g., toxicology studies) .

- Ethical : Address biosafety requirements for fluorescein derivatives (e.g., waste disposal protocols) .

- Relevant : Align with NIH/NSF priorities on metal homeostasis or neurodegenerative diseases (e.g., Zn²⁺ dysregulation in Alzheimer’s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.